Cas no 83729-01-5 (2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)-)

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- structure
83729-01-5 structure
Product Name:2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)-
CAS-Nr.:83729-01-5
MF:C23H28O8
MW:432.463627815247
CID:722599
PubChem ID:128563
Update Time:2024-10-26

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)-
    • Salvinorin A
    • 2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethy...
    • 2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S
    • Salvinorin A solution
    • SALVINORIN A(P)
    • SALVINORIN A(RG)
    • Diviner's Sage
    • Divinorin A
    • herbal ecstasy
    • Mexican mint
    • Salvinorin
    • salvonorin A
    • 2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-, methyl ester, [2S-(2α,4aα,6aβ,7β,9β,10aα,10bβ)]- (ZCI)
    • (-)-Salvinorin A
    • HSDB 7640
    • salvinorin-A
    • XS139259
    • DTXSID80232584
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-methyl 9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-dodecahydro-1H-benzo[f]isochromene-7-carboxylate
    • 2H-NAPHTHO(2,1-C)PYRAN-7-CARBOXYLIC ACID, 9-(ACETYLOXY)-2-(3-FURANYL)DODECAHYDRO-6A,10B-DIMETHYL-4,10-DIOXO-, METHYL ESTER, (2S,4AR,6AR,7R,9S,10AS,10BR)-
    • MFCD05664742
    • Ska Maria Pastora
    • CHEBI:67900
    • methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
    • SCHEMBL39147
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-methyl 9-(acetylthio)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-dodecahydro-1H-benzo[f]isochromene-7-carboxylate
    • PDSP2_001236
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(acetyloxy)-2-(furan-3-yl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho-[2,1-c]pyran-7-carboxylic acid methyl ester
    • AKOS027325800
    • DB12327
    • methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxododecahydro-2H-benzo[f]isochromene-7-carboxylate
    • UNII-T56W91NG6J
    • 2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-, methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- (9CI)
    • METHYL (2S,4AR,6AR,7R,9S,10AS,10BR)-9-(ACETYLOXY)-2-(FURAN-3-YL)-6A,10B-DIMETHYL-4,10-DIOXO-DODECAHYDRO-1H-NAPHTHO[2,1-C]PYRAN-7-CARBOXYLATE
    • SR-05000002668
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(Acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic Acid Methyl Ester
    • C20196
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(Acetoxy)-2-(3-furanyl)-dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid methyl ester
    • SR-05000002668-1
    • BDBM50159165
    • CHEMBL445332
    • methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-furan-3-yl-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
    • NCGC00162442-03
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-Methyl 9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxododecahydro-1H-benzo[f]isochromene-7-carboxylate
    • GTPL1666
    • 2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-, methyl ester, [2S-(2alpha,4aalpha,6abeta,7beta,9beta,10aalpha,10bbeta)]-
    • 2S,4aR,6a(R,7R,9S,10aS,10bR)-9-(acetyloxy)-2-(furan-3-yl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid methyl ester
    • 83729-01-5
    • Q413512
    • SALVINORIN A [HSDB]
    • 2H-naphtho[2,1-c]pyran-7-carboxylic acid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-, methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)-
    • BRD-K19284129-001-01-8
    • T56W91NG6J
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(acetyloxy)-2-(3-furanyl)dodechydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid methyl ester
    • (3S,4aR,4bS,6S,8R,8aR,10aR)-6-Acetoxy-3-furan-3-yl-4a,8a-dimethyl-1,5-dioxo-dodecahydro-2-oxa-phenanthrene-8-carboxylic acid methyl ester
    • OBSYBRPAKCASQB-AGQYDFLVSA-N
    • C23H28O8 ?? 0.25H2O
    • CCG-214573
    • 2H-Naphtho(2,1-c)pyran-7-carboxylic acid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-, methyl ester, (2S-(2alpha,4aalpha,6abeta,7beta,9beta,10aalpha,10bbeta))-
    • Salvinorin A, >=98% (HPLC), powder
    • SALVINORIN A [MI]
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-methyl 9-acetoxy-2-(furan-3-yl)-6a,10bdimethyl-4,10-dioxododecahydro-1H-benzo[f]isochromene-7-carboxylate
    • 2-epi-8-epi-salvinorin A
    • GLXC-21002
    • BRD-K19284129-001-02-6
    • TS-08323
    • G91252
    • Inchi: 1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1
    • InChI-Schlüssel: OBSYBRPAKCASQB-AGQYDFLVSA-N
    • Lächelt: C[C@]12C[C@@H](C3=COC=C3)OC(=O)[C@@H]1CC[C@]1([C@@H](C[C@@H](C([C@H]21)=O)OC(=O)C)C(=O)OC)C

Berechnete Eigenschaften

  • Genaue Masse: 432.17800
  • Monoisotopenmasse: 432.17841785g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 31
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 792
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 7
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: 6
  • XLogP3: 2.5
  • Topologische Polaroberfläche: 109Ų

Experimentelle Eigenschaften

  • Farbe/Form: Nicht verfügbar
  • Schmelzpunkt: 238-240° (Ortega); mp 242-244° (Valdes, 1984)
  • Flammpunkt: 2℃
  • Löslichkeit: DMSO: ≥10mg/mL
  • PSA: 109.11000
  • LogP: 3.00010
  • Spezifische Rotation: D22 -45.3° (c = 8.530 in CHCl3); D25 -41° (c = 1 in CHCl3)
  • Löslichkeit: Nicht verfügbar

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:UN 1648 3 / PGII
  • Code der Gefahrenkategorie: 11-20/21/22-36
  • Sicherheitshinweise: S22-S24/25
  • RTECS:QL6127142
  • Identifizierung gefährlicher Stoffe: F Xn

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S275638-1mg
Salvinorin A
83729-01-5 ≥98%
1mg
¥989.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S275638-5mg
Salvinorin A
83729-01-5 ≥98%
5mg
¥3599.90 2023-09-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
S-012-1ML
Salvinorin A solution
83729-01-5 1.0 mg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant
1ML
1908.56 2021-05-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S912791-5mg
Salvinorin A (Divinorin A)
83729-01-5 98%
5mg
¥6,229.80 2022-08-31
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12062-1mg
Salvinorin A
83729-01-5 98%
1mg
¥1600.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12062-5mg
Salvinorin A
83729-01-5 98%
5mg
¥4736.00 2023-09-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
S-012-1ML
Salvinorin A solution
83729-01-5
1ml
¥2407.65 2023-10-30
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T23306-1 mg
Salvinorin A
83729-01-5 99.06%
1mg
¥2792.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T23306-5 mg
Salvinorin A
83729-01-5 99.06%
5mg
¥7395.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T23306-10 mg
Salvinorin A
83729-01-5 99.06%
10mg
¥11115.00 2022-04-26

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ,  Water ;  30 min, rt; 10 min, rt
1.2 Catalysts: TPAP ;  30 min, rt
Referenz
Total Synthesis of (-)-Salvinorin A
Line, Nathan J.; et al, Chemistry - A European Journal, 2016, 22(50), 17983-17986

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
2-Methyl-6-nitrobenzoic Anhydride (MNBA)
Shiina, Isamu, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride
2.1 -
Referenz
2-Methyl-6-nitrobenzoic Anhydride (MNBA)
Shiina, Isamu, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  24 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.3 Reagents: N-methylmorpholine N-oxide Catalysts: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ,  Water ;  30 min, rt; 10 min, rt
2.4 Catalysts: TPAP ;  30 min, rt
Referenz
Total Synthesis of (-)-Salvinorin A
Line, Nathan J.; et al, Chemistry - A European Journal, 2016, 22(50), 17983-17986

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
1.2 Reagents: Sodium bisulfate Solvents: Water
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  1 h, rt; rt → 0 °C
2.2 Reagents: Water ;  0 °C
Referenz
Asymmetric Synthesis of Salvinorin A, A Potent κ Opioid Receptor Agonist
Scheerer, Jonathan R.; et al, Journal of the American Chemical Society, 2007, 129(29), 8968-8969

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride
2.1 -
Referenz
2-Methyl-6-nitrobenzoic anhydride
Shiina, Isamu, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-10

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  5 min, -78 °C; 2 h, 5 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ;  4 h, 0 °C
2.3 Reagents: Water
3.1 Reagents: Triethylsilane Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1.5 h, rt
4.1 Reagents: tert-Butanol ,  Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ;  -78 °C; 25 min, -78 °C → -55 °C
4.2 Reagents: Methanol ;  -55 °C → rt
5.1 Reagents: Lithium tetrafluoroborate Solvents: Acetonitrile ,  Water ;  rt → 82 °C; 1.5 h, 82 °C
6.1 Reagents: 2-Methyl-1-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: Acetone ,  Water ;  0.5 h, 0 °C
6.2 Solvents: Methanol ,  Benzene ,  Hexane ;  15 min, 5 °C
7.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
7.2 Reagents: Sodium bisulfate Solvents: Water
8.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  1 h, rt; rt → 0 °C
8.2 Reagents: Water ;  0 °C
Referenz
Asymmetric Synthesis of Salvinorin A, A Potent κ Opioid Receptor Agonist
Scheerer, Jonathan R.; et al, Journal of the American Chemical Society, 2007, 129(29), 8968-8969

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  N-methylmorpholine N-oxide Solvents: Dichloromethane ;  1 h, rt; 45 min, rt
1.2 Catalysts: TPAP ;  2 h, rt
Referenz
A Protecting-Group-Free Synthesis of (-)-Salvinorin A
Zimdars, Patrick; et al, Chemistry - A European Journal, 2021, 27(29), 7968-7973

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Dichloromethane ;  12.5 h, rt
Referenz
Total Synthesis of the Hallucinogenic Neoclerodane Diterpenoid Salvinorin A
Nozawa, Masato; et al, Organic Letters, 2008, 10(7), 1365-1368

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  1 h, rt; rt → 0 °C
1.2 Reagents: Water ;  0 °C
Referenz
Asymmetric Synthesis of Salvinorin A, A Potent κ Opioid Receptor Agonist
Scheerer, Jonathan R.; et al, Journal of the American Chemical Society, 2007, 129(29), 8968-8969

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: N-methylmorpholine N-oxide Catalysts: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ,  Water ;  30 min, rt; 10 min, rt
1.4 Catalysts: TPAP ;  30 min, rt
Referenz
Total Synthesis of (-)-Salvinorin A
Line, Nathan J.; et al, Chemistry - A European Journal, 2016, 22(50), 17983-17986

Herstellungsverfahren 12

Reaktionsbedingungen
Referenz
Second-generation synthesis of salvinorin A
Hagiwara, Hisahiro; et al, Tetrahedron, 2009, 65(25), 4820-4825

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
2-Methyl-6-nitrobenzoic anhydride
Shiina, Isamu, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-10

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Lithium tetrafluoroborate Solvents: Acetonitrile ,  Water ;  rt → 82 °C; 1.5 h, 82 °C
2.1 Reagents: 2-Methyl-1-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: Acetone ,  Water ;  0.5 h, 0 °C
2.2 Solvents: Methanol ,  Benzene ,  Hexane ;  15 min, 5 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
3.2 Reagents: Sodium bisulfate Solvents: Water
4.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  1 h, rt; rt → 0 °C
4.2 Reagents: Water ;  0 °C
Referenz
Asymmetric Synthesis of Salvinorin A, A Potent κ Opioid Receptor Agonist
Scheerer, Jonathan R.; et al, Journal of the American Chemical Society, 2007, 129(29), 8968-8969

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Toluene ,  Water ;  1.5 h, 0 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  1 d, rt
2.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Dichloromethane ;  12.5 h, rt
Referenz
Total Synthesis of the Hallucinogenic Neoclerodane Diterpenoid Salvinorin A
Nozawa, Masato; et al, Organic Letters, 2008, 10(7), 1365-1368

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  2 h, rt
2.1 -
Referenz
Second-generation synthesis of salvinorin A
Hagiwara, Hisahiro; et al, Tetrahedron, 2009, 65(25), 4820-4825

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Samarium iodide (SmI2) Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
1.2 Reagents: Oxygen
1.3 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  2 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  24 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.3 Reagents: N-methylmorpholine N-oxide Catalysts: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ,  Water ;  30 min, rt; 10 min, rt
2.4 Catalysts: TPAP ;  30 min, rt
Referenz
Total Synthesis of (-)-Salvinorin A
Line, Nathan J.; et al, Chemistry - A European Journal, 2016, 22(50), 17983-17986

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ;  47 h, 60 °C
2.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  N-methylmorpholine N-oxide Solvents: Dichloromethane ;  1 h, rt; 45 min, rt
2.2 Catalysts: TPAP ;  2 h, rt
Referenz
A Protecting-Group-Free Synthesis of (-)-Salvinorin A
Zimdars, Patrick; et al, Chemistry - A European Journal, 2021, 27(29), 7968-7973

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  4 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  2 h, rt
3.1 -
Referenz
Second-generation synthesis of salvinorin A
Hagiwara, Hisahiro; et al, Tetrahedron, 2009, 65(25), 4820-4825

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- Raw materials

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- Preparation Products

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- Verwandte Literatur

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